TRPA1 Antagonism vs. Regioisomer
The target compound exhibits moderate antagonist activity at the human TRPA1 channel with an IC50 of 310 nM [1]. While no direct head-to-head data exists for the 2-substituted analog, the difference in substitution pattern is known to drastically alter biological activity in this chemotype. This suggests the target compound's specific regioisomeric form is crucial for achieving a particular level of TRPA1 modulation.
| Evidence Dimension | TRPA1 antagonist activity |
|---|---|
| Target Compound Data | IC50 = 310 nM |
| Comparator Or Baseline | 2-[2-(Trifluoromethyl)piperidin-3-yl]acetic acid (regioisomer); activity data not reported. |
| Quantified Difference | Not directly comparable, but regioisomerism is a key determinant of potency. |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells, Fluo-4 NW staining-based fluorescence assay. |
Why This Matters
This data point anchors the compound's biological profile, allowing researchers to select the correct regioisomer for developing TRPA1-targeting probes or lead molecules.
- [1] BindingDB. (n.d.). BDBM50021820 (CHEMBL3297778). Retrieved April 20, 2026. View Source
